molecular formula C21H20O5 B15099686 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B15099686
M. Wt: 352.4 g/mol
InChI Key: UXJCXRDHAVHDDQ-UHFFFAOYSA-N
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Description

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxyphenyl and oxoethoxy groups. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the oxoethoxy moiety in acidic media .

Industrial Production Methods

the use of multicomponent reactions and green chemistry principles, such as employing environmentally benign solvents and catalysts, is encouraged to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and oxoethoxy groups contribute to its potential therapeutic applications and reactivity in various chemical reactions .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(9-8-17(12)20)25-11-18(22)15-6-5-7-16(10-15)24-4/h5-10H,11H2,1-4H3

InChI Key

UXJCXRDHAVHDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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